[3H]eletriptan
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Overview
Description
[3H]eletriptan is a radiolabeled form of eletriptan, a second-generation triptan medication primarily used for the treatment of migraine headaches. Eletriptan is a selective serotonin receptor agonist, specifically targeting the 5-HT1B, 5-HT1D, and 5-HT1F receptors. It is marketed under the brand name Relpax and is known for its efficacy in aborting migraine attacks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eletriptan involves several key steps:
Formation of Intermediate Compounds: The initial step involves the reaction of 5-bromoindole with phenyl vinyl sulfone under Heck reaction conditions to form an intermediate compound.
Substitution Reactions: The intermediate undergoes a series of substitution reactions, including the reaction with paratoluensulfonyl chloride and other reagents, to form the final eletriptan compound.
Final Steps: The final steps involve purification and crystallization to obtain high-purity eletriptan.
Industrial Production Methods
Industrial production of eletriptan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Eletriptan undergoes various chemical reactions, including:
Oxidation: Eletriptan can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert eletriptan into reduced forms with different pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various eletriptan derivatives with modified pharmacological profiles. These derivatives can be used for further research and development of new migraine treatments .
Scientific Research Applications
Chemistry
In chemistry, [3H]eletriptan is used as a radiolabeled tracer to study the pharmacokinetics and metabolism of eletriptan. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug .
Biology
In biological research, this compound is used to investigate the binding affinity and selectivity of eletriptan for serotonin receptors. This information is crucial for developing more effective migraine treatments .
Medicine
In medicine, this compound is used in clinical studies to evaluate the efficacy and safety of eletriptan in treating migraines. It also helps in identifying potential side effects and drug interactions .
Industry
In the pharmaceutical industry, this compound is used in the development and quality control of eletriptan formulations. It ensures that the final product meets the required standards of purity and potency .
Mechanism of Action
Eletriptan exerts its effects by binding with high affinity to the 5-HT1B, 5-HT1D, and 5-HT1F receptors. This binding leads to the constriction of dilated blood vessels in the brain, which is believed to be a primary cause of migraine pain. Additionally, eletriptan inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain . The molecular targets and pathways involved include the serotonin receptors and the trigeminal nerve pathways .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with a different receptor binding profile.
Rizatriptan: Known for its rapid onset of action compared to other triptans.
Zolmitriptan: Similar to eletriptan but with a different pharmacokinetic profile.
Uniqueness of Eletriptan
Eletriptan is unique due to its high affinity for the 5-HT1B, 5-HT1D, and 5-HT1F receptors, which contributes to its efficacy in treating migraines. It also has a favorable pharmacokinetic profile, with a relatively long half-life, allowing for sustained relief from migraine symptoms .
Properties
Molecular Formula |
C22H26N2O2S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(tritritiomethyl)pyrrolidin-2-yl]methyl]-1H-indole |
InChI |
InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1T3 |
InChI Key |
PWVXXGRKLHYWKM-YWMWWHSFSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])N1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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